molecular formula C14H12FN5 B1354165 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide CAS No. 256376-68-8

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide

Cat. No. B1354165
M. Wt: 269.28 g/mol
InChI Key: LQCFFAGUCURQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091198B1

Procedure details

108.00 g (0.43 mol) of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (example I, step 4) are dissolved in one liter of methanol and added dropwise to a solution of 94.73 g (1.67 mol; purity: 95%) of sodium methoxide in 3 l of methanol. After stirring at RT for 2 hours, 28.83 g (0.54 mol) of ammonium chloride are added, and subsequently 100.03 g (1.67 mol) of glacial acetic acid are added dropwise. This solution is stirred under reflux overnight. The solvent is removed in vacuo, the residue is twice suspended in acetone and the insoluble solid is filtered off with suction. The latter is dissolved in 1.5 l of ethyl acetate, and 590 ml of an aqueous 20% strength sodium carbonate solution are added. Stirring for 20 minutes is followed by dilution with 200 ml of 1N sodium hydroxide solution. The organic phase is washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and filtered. The solvent is removed in vacuo. 99.10 g (86% of theory) of the product are obtained.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
94.73 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
28.83 g
Type
reactant
Reaction Step Three
Quantity
100.03 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])[N:4]=1)#[N:2].C[O-].[Na+].[Cl-].[NH4+:24].C(O)(=O)C>CO>[F:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][N:5]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:11]2[C:3]([C:1](=[NH:24])[NH2:2])=[N:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(#N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
94.73 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
28.83 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100.03 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the insoluble solid is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
The latter is dissolved in 1.5 l of ethyl acetate
ADDITION
Type
ADDITION
Details
590 ml of an aqueous 20% strength sodium carbonate solution are added
STIRRING
Type
STIRRING
Details
Stirring for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
99.10 g (86% of theory) of the product are obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C(N)=N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.